molecular formula C9H15N4O8P B8023762 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate

5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate

Cat. No.: B8023762
M. Wt: 338.21 g/mol
InChI Key: UDYDDOATBNVEES-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate is synthesized from succinyl-5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate by the enzyme adenylosuccinate lyase . This enzyme is inhibited by 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate through feedback regulation .

Industrial Production Methods

The industrial production methods for this compound are not well-documented in the available literature. it is typically produced in laboratory settings using the aforementioned synthetic route.

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate undergoes various types of reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions include various derivatives of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate, which can have different biological activities and properties.

Scientific Research Applications

5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate has a wide range of scientific research applications, including:

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)13(2-12-7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYDDOATBNVEES-UUOKFMHZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N4O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate
Reactant of Route 2
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate
Reactant of Route 3
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate
Reactant of Route 4
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate
Reactant of Route 5
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate
Reactant of Route 6
Reactant of Route 6
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.